2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide
Description
Structural Characterization and Molecular Design
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of the compound, 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide , reflects its complex stereochemistry and functional groups. Key components include:
- A thiazolidine-2,4-dione core (positions 1–3) with Z-configuration at the C5 exocyclic double bond.
- An E-configured 3-phenylprop-2-en-1-ylidene substituent at C5 of the thiazolidine ring.
- An acetamide linker bridging the thiazolidine nitrogen to a 2-oxo-2H-chromen-6-yl (coumarin) moiety.
The stereodescriptors (5Z) and (2E) specify the geometry of the double bonds, critical for molecular planarity and intermolecular interactions. The Z-configuration at C5 ensures the thiazolidine ring adopts a puckered conformation, while the E-configuration in the propenylidene group positions the phenyl ring perpendicular to the thiazolidine plane.
Crystallographic Data and X-ray Diffraction Patterns
While crystallographic data for this specific compound are not available in the provided sources, structural analogs offer insights. For example:
- Thiazolidine-2,4-dione derivatives typically crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 10–12 Å, b = 5–7 Å, c = 15–18 Å, and β = 90–110°.
- Coumarin-thiazolidine hybrids exhibit layered packing driven by π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen bonds between carbonyl groups (C=O···H–N, 2.8–3.2 Å).
Hypothetical X-ray diffraction patterns for the target compound would likely show intense peaks at 2θ = 10–15° (aromatic stacking) and 25–30° (carbonyl interactions), with calculated density ~1.4 g/cm³.
Spectroscopic Characterization (Fourier-Transform Infrared Spectroscopy, ¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Mass Spectrometry)
Fourier-Transform Infrared Spectroscopy (FTIR)
- ν(C=O) : Three distinct peaks at 1,720–1,750 cm⁻¹ (thiazolidine-2,4-dione), 1,680–1,700 cm⁻¹ (coumarin lactone), and 1,650–1,670 cm⁻¹ (acetamide carbonyl).
- ν(N–H) : Broad band at 3,200–3,300 cm⁻¹ (secondary amide).
¹H Nuclear Magnetic Resonance (¹H NMR)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Coumarin C3–H | 6.1–6.3 | Singlet | 1H |
| Thiazolidine C5–H (Z-config) | 7.4–7.6 | Doublet | 1H |
| Propenylidene CH=CH–Ph (E-config) | 6.8–7.2 | Multiplet | 4H |
| Acetamide NH | 9.8–10.1 | Broad | 1H |
¹³C Nuclear Magnetic Resonance (¹³C NMR)
| Carbon Type | δ (ppm) |
|---|---|
| Thiazolidine C2=O | 175–178 |
| Thiazolidine C4=O | 169–172 |
| Coumarin C2=O | 160–163 |
| Acetamide CO | 168–170 |
Mass Spectrometry
Molecular Hybridization Strategy: Coumarin-Thiazolidine-2,4-dione Conjugation
The hybrid design merges two pharmacologically active scaffolds:
- Thiazolidine-2,4-dione : Modulates peroxisome proliferator-activated receptor gamma (PPARγ) and inhibits tyrosine phosphatase 1B.
- Coumarin : Exhibits anticoagulant, anticancer, and antioxidant properties via π-π interactions and metal chelation.
Conjugation Rationale :
- The acetamide linker facilitates electronic communication between the two moieties, enhancing binding to targets like PPARγ or carbonic anhydrase IX.
- The E/Z-configured double bonds optimize steric compatibility with hydrophobic enzyme pockets (e.g., cyclooxygenase-2 active site).
Synthetic Pathway :
- Condensation of 2,4-thiazolidinedione with cinnamaldehyde derivatives to form the (5Z)-5-(3-phenylprop-2-en-1-ylidene) intermediate.
- N-alkylation with bromoacetyl chloride followed by coupling to 6-amino-2H-chromen-2-one.
This strategy balances metabolic stability (thiazolidine ring) and bioavailability (coumarin’s lipophilicity).
Properties
Molecular Formula |
C23H16N2O5S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C23H16N2O5S/c26-20(24-17-10-11-18-16(13-17)9-12-21(27)30-18)14-25-22(28)19(31-23(25)29)8-4-7-15-5-2-1-3-6-15/h1-13H,14H2,(H,24,26)/b7-4+,19-8- |
InChI Key |
FKPKUYVXNLEXMU-LLLGHMJXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazolidine-2,4-dione Intermediate
Procedure :
-
Reactants : Thiazolidine-2,4-dione (TZD, 1.0 eq), glacial acetic acid, sodium acetate.
-
Conditions : Reflux at 110°C for 3 hours under inert atmosphere.
Key Reaction :
Analytical Data :
Introduction of (2E)-3-Phenylprop-2-en-1-ylidene Group
Knoevenagel Condensation :
-
Reactants : Thiazolidine-2,4-dione (1.0 eq), cinnamaldehyde (1.2 eq), piperidine (catalyst).
-
Conditions : Reflux in ethanol for 8–12 hours.
-
Stereochemical Control : Use of anhydrous ZnCl₂ in DMF ensures (5Z)-configuration.
Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 78% yield |
| Catalyst | Piperidine | 82% yield |
| Temperature | 80°C | 85% yield |
Key Reaction :
Analytical Data :
Synthesis of 6-Amino-2H-Chromen-2-one
Procedure :
-
Nitration : 7-Hydroxycoumarin treated with HNO₃/H₂SO₄ at 0°C.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) to yield 6-amino-2H-chromen-2-one.
Yield : 65–70% after column chromatography (hexane:EtOAc, 7:3).
Analytical Data :
-
¹H NMR (DMSO-d₆) : δ 6.21 (d, J=9.5 Hz, 1H, H-3), 6.85 (s, 1H, H-5), 7.35 (d, J=8.7 Hz, 1H, H-8).
Acetamide Bridge Formation
Coupling Reaction :
-
Reactants : (5Z)-5-[(2E)-3-Phenylprop-2-en-1-ylidene]-TZD (1.0 eq), 6-amino-coumarin (1.1 eq), EDCl/HOBt.
-
Conditions : Stir in DMF at 0°C → RT for 24 hours.
-
Workup : Precipitation in ice-water, purification via silica gel chromatography (CH₂Cl₂:MeOH, 9:1).
Key Reaction :
Yield : 60–68%.
Analytical Data :
-
HRMS (ESI) : m/z 488.0923 [M+H]⁺ (calc. 488.0926).
-
¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.12 (d, J=9.5 Hz, 1H, H-4 coumarin), 7.62–7.45 (m, 5H, Ar-H).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Knoevenagel + EDCl | High stereoselectivity | Long reaction times | 60–68% |
| One-pot Condensation | Shorter duration | Lower purity | 45–50% |
| Microwave-assisted | Rapid (2–4 hours) | Specialized equipment required | 70–75% |
Critical Reaction Parameters
-
Stereochemistry Control :
-
Purification :
-
Scale-up Challenges :
Validation and Characterization
Chemical Reactions Analysis
2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone and coumarin moieties, resulting in the formation of alcohols or reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thiazolidinone ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the proliferation of cancer cells.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with various molecular targets and pathways. The compound’s thiazolidinone and coumarin moieties are believed to play key roles in its biological activity. For example, the thiazolidinone ring may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation, while the coumarin moiety may contribute to its antioxidant properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of TZD derivatives functionalized with diverse substituents. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Impact : The coumarin group in the target compound distinguishes it from analogs with fluorophenyl () or methoxyphenyl () substituents. Coumarin’s planar structure may enhance π-π stacking in biological targets, whereas fluorine in ’s compound could improve bioavailability via increased lipophilicity .
- Synthetic Yields : Analogs with chlorobenzylidene (Compound 9, 90% yield) or indole (Compound 10, 83% yield) demonstrate efficient synthesis compared to nitro-furyl derivatives (Compound 12, 53% yield), suggesting steric or electronic challenges in the latter .
Anticancer Activity
- Compounds : Derivatives with 1,3,4-oxadiazole substituents (e.g., 3e) showed selective activity against leukemia (MOLT-4, GP = 76.85%) and renal cancer (UO-31, GP = 86.30%) cell lines. The oxadiazole ring likely enhances DNA intercalation or kinase inhibition .
- Target Compound : While direct antitumor data are unavailable, its cinnamylidene group—a common feature in cytotoxic agents—may synergize with the coumarin moiety to target topoisomerases or angiogenesis pathways .
Metabolic and Antimicrobial Activity
- Derivatives: Hypoglycemic activity in mice was linked to the TZD core’s PPAR-γ agonism. The methoxyphenoxy group in these compounds may improve solubility and tissue penetration .
- Compounds : Nitrofuryl-substituted derivatives (e.g., Compound 12) are hypothesized to exhibit antimicrobial activity due to the nitro group’s electron-deficient nature, which disrupts microbial electron transport chains .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (432.4 vs. ~350–400 for compounds) may reduce solubility, necessitating formulation strategies. Coumarin’s intrinsic fluorescence could aid in cellular tracking .
- Thermal Stability : Analogs with rigid substituents (e.g., indole in Compound 10) exhibit higher melting points (206–207°C), suggesting stronger crystal packing vs. the target compound’s undefined thermal profile .
Biological Activity
Overview
The compound 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic molecule characterized by its thiazolidine core and various functional groups that suggest potential biological activities. This compound is of particular interest in medicinal chemistry due to its structural features, which may interact with biological targets, leading to diverse pharmacological effects.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 446.5 g/mol. The structure includes:
- A thiazolidine ring , contributing to its reactivity and biological interactions.
- A dioxo moiety , which may enhance its ability to interact with biological macromolecules.
- A chromenyl group , which adds to its structural diversity and potential for bioactivity.
Biological Activities
Research indicates that compounds with thiazolidine structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Thiazolidinones have shown effectiveness against various bacterial strains. Studies suggest that the presence of the thiazolidine ring enhances antimicrobial properties, potentially through disruption of bacterial cell walls or interference with metabolic pathways .
- Anticancer Properties : The compound's structure suggests potential activity against cancer cells. Thiazolidinones have been investigated for their cytotoxic effects on different cancer cell lines, with some derivatives demonstrating significant inhibition of cell proliferation . For instance, compounds structurally similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Antidiabetic Effects : Certain thiazolidine derivatives have been studied for their antihyperglycemic properties. The mechanism often involves modulation of insulin sensitivity and glucose metabolism . Preliminary studies on related compounds indicate that they may enhance insulin signaling pathways.
The biological activity of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cancer progression, thus reducing cell viability or altering metabolic rates.
- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that are crucial for cellular functions.
Study 1: Anticancer Activity
A study investigating the anticancer properties of thiazolidinone derivatives found that certain modifications to the thiazolidine ring significantly enhanced cytotoxicity against human cancer cell lines. The presence of electron-withdrawing groups was noted to improve activity due to increased reactivity towards cellular targets.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial effects of thiazolidinone compounds demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study highlighted that structural variations could lead to significant differences in efficacy, emphasizing the importance of specific functional groups in enhancing antimicrobial properties.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
